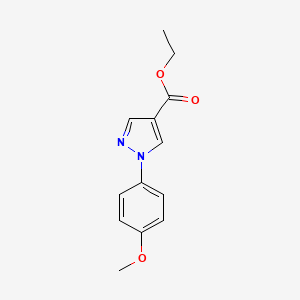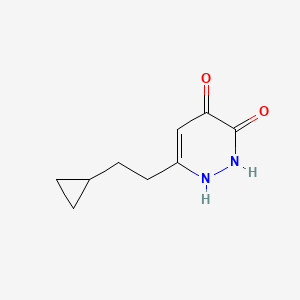
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylethylamine with a suitable pyridazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyridazinone derivative.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(2-cyclopropylethyl)-4-oxopyridazin-3(2H)-one.
Reduction: Formation of 6-(2-cyclopropylethyl)-4-hydroxydihydropyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets within biological systems. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Another compound with a cyclopropyl group and a heterocyclic ring.
2-cyclopropyl-N-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-3,6-dihydro-2H-pyran-3-yl]acetamide: A compound with a similar cyclopropyl group and hydroxyl functionality.
Uniqueness
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific structural features, including the presence of a cyclopropylethyl group and a hydroxyl group on the pyridazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-5-7(10-11-9(8)13)4-3-6-1-2-6/h5-6H,1-4H2,(H,10,12)(H,11,13) |
Clé InChI |
JGLGHUJJSNRHMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCC2=CC(=O)C(=O)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


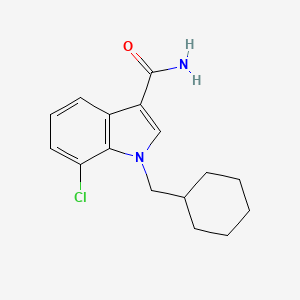
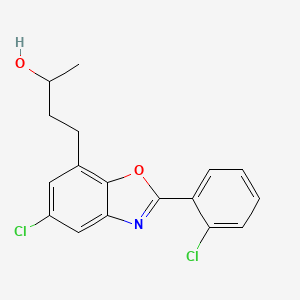
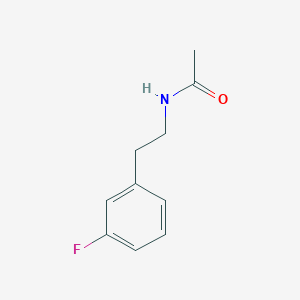

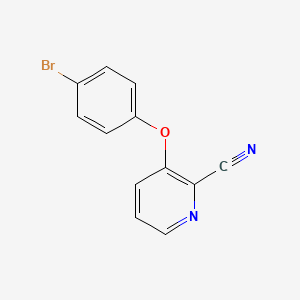

![methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate](/img/structure/B8708610.png)

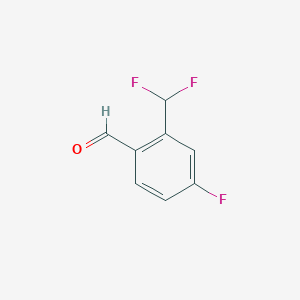
![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)
